Oseltamivir

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZGPKBBMSAYNT-RRFJBIMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044291 |

Source

|

| Record name | Oseltamivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Oseltamivir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 6.86e-01 g/L |

Source

|

| Record name | Oseltamivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oseltamivir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

196618-13-0, 204255-11-8 |

Source

|

| Record name | Oseltamivir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196618-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oseltamivir [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196618130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oseltamivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oseltamivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSELTAMIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20O93L6F9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OSELTAMIVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oseltamivir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Oseltamivir and Influenza Neuraminidase: A Deep Dive into the Mechanism of Action, Interaction, and Resistance

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oseltamivir, marketed as Tamiflu®, remains a cornerstone in the management and prophylaxis of influenza A and B virus infections.[1] Its efficacy is rooted in the targeted inhibition of the viral neuraminidase (NA) enzyme, a critical component of the viral life cycle.[2] This guide provides a comprehensive technical examination of the molecular interactions governing this compound's mechanism of action. We will dissect the catalytic function of neuraminidase, elucidate how this compound carboxylate acts as a potent transition-state analog inhibitor, detail the specific molecular contacts within the enzyme's active site, and explore the structural basis of clinical resistance. Furthermore, this document furnishes detailed protocols for key enzymatic and biophysical assays, offering a practical framework for researchers in virology and drug development.

The Influenza Neuraminidase: A Critical Viral Glycoprotein

Influenza viruses, upon replicating within a host cell, utilize the hemagglutinin (HA) protein on the virion surface to bind to sialic acid residues on the cell membrane. To release progeny virions and enable the infection of new cells, the virus employs a second glycoprotein, neuraminidase (NA). NA is an exosialidase that cleaves the α-ketosidic linkage between a terminal sialic acid and an adjacent sugar residue on host cell receptors and on the viral envelope itself.[3][4] This enzymatic action prevents the self-aggregation of newly formed viral particles and their tethering to the infected cell surface, facilitating their efficient spread through the respiratory tract.[5][6]

The Neuraminidase Catalytic Mechanism

The catalytic activity of NA is centered within a highly conserved active site pocket. The enzymatic reaction proceeds through a proposed mechanism involving the distortion of the sialic acid substrate.[3][7]

-

Binding and Distortion: The sialic acid residue binds to the active site. Strong ionic interactions between the substrate's carboxylate group and a triad of conserved arginine residues (R118, R292, R371) induce a conformational change in the sugar ring, distorting it from a low-energy chair conformation to a higher-energy, planar boat or half-chair conformation.[3][4]

-

Formation of the Transition State: This distortion facilitates the cleavage of the glycosidic bond, leading to the formation of a transient, unstable oxocarbonium ion intermediate—the transition state.[3][7]

-

Hydrolysis and Release: A water molecule, activated by nearby acidic residues, attacks the oxocarbonium ion. This hydrolysis reaction completes the cleavage, and the products are subsequently released from the active site.[3]

The precise architecture and charge distribution of the active site are exquisitely tuned to stabilize this high-energy transition state, thereby lowering the activation energy of the reaction.

This compound: A Transition-State Analog Inhibitor

This compound phosphate is an orally administered prodrug. In the body, it is rapidly converted by hepatic esterases into its active form, this compound carboxylate.[1][5] The design of this compound carboxylate is a prime example of rational drug design, engineered to mimic the oxocarbonium ion transition state of the sialic acid substrate.[8][9][10]

By closely resembling this high-energy intermediate, this compound carboxylate binds to the neuraminidase active site with much higher affinity than the natural substrate.[9] It acts as a potent, selective competitive inhibitor, occupying the active site and preventing the cleavage of sialic acid.[2][11] As a result, newly synthesized virions remain tethered to the host cell surface and to each other, effectively halting viral propagation.[1][5]

The Molecular Basis of this compound-Neuraminidase Interaction

The high-affinity binding of this compound carboxylate is achieved through a network of specific hydrogen bonds and hydrophobic interactions with conserved residues within the NA active site. Data from X-ray crystallography and molecular dynamics simulations have provided a detailed atomic-level understanding of this interaction.[12][13][14]

Key Residue Interactions

The binding of this compound carboxylate is stabilized by a framework of highly conserved catalytic and structural residues.

-

Carboxylate Group Interactions: The negatively charged carboxylate group of the inhibitor forms strong, tripartite ionic bonds with the positively charged guanidinium groups of three arginine residues: R118, R292, and R371 .[15] This interaction is fundamental to anchoring the inhibitor in the active site and mimics the binding of the natural substrate's carboxylate group.

-

Acetamido Group: The acetamido group at C4 forms a hydrogen bond with the guanidinium group of R152 . The methyl portion of this group settles into a hydrophobic pocket formed by W178 and I222 .[16]

-

Amino Group: The protonated amino group at C5 establishes crucial hydrogen bonds with the side chains of E119 and D151 .

-

Pentyloxy Group: The hydrophobic 3-pentyloxy side chain is a key feature distinguishing this compound from other inhibitors like zanamivir. This group fits into a hydrophobic pocket created by residues including I222, R224, and E276 , undergoing a conformational change upon inhibitor binding.[14] This interaction significantly contributes to the binding affinity.

Molecular dynamics simulations have further refined this static picture, revealing the dynamic nature of the binding process and the importance of water-mediated hydrogen bonds, particularly in the interaction between the inhibitor's carboxylate and R118.[17]

| Functional Group of this compound Carboxylate | Interacting Neuraminidase Residues | Type of Interaction |

| Carboxylate | R118, R292, R371 | Ionic Bonds / Hydrogen Bonds[15] |

| Amino (C5) | E119, D151 | Hydrogen Bonds |

| Acetamido (C4) | R152, W178, I222 | Hydrogen Bond & Hydrophobic[16] |

| Pentyloxy (C3 side chain) | W178, I222, R224, A246, E276 | Hydrophobic Interactions |

The Molecular Underpinnings of this compound Resistance

The clinical utility of this compound is threatened by the emergence of drug-resistant influenza strains. Resistance is predominantly conferred by single amino acid substitutions within the neuraminidase gene that reduce the binding affinity of this compound carboxylate.[2][5]

Key Resistance Mutations

Several clinically significant mutations have been identified:

-

H274Y (N1 and N5 subtypes): This is the most common resistance mutation in seasonal H1N1 and avian H5N1 viruses.[11][18] The substitution of histidine with the bulkier tyrosine at position 274 causes steric hindrance that prevents the E276 residue from rotating into its optimal position to accommodate the pentyloxy side chain of this compound.[14][19] This disruption of the hydrophobic pocket significantly reduces binding affinity.[14]

-

R292K (N2 and N9 subtypes): This mutation directly impacts one of the three key arginine residues that anchor the inhibitor's carboxylate group. Replacing arginine with lysine disrupts the hydrogen bond network and can also impair the formation of the adjacent hydrophobic pocket.[17][20] This mutation often reduces viral fitness but confers high-level resistance.

-

E119V (N2 subtype): The substitution of glutamic acid with valine removes a key hydrogen bond with the inhibitor's amino group, thereby weakening the overall interaction.[20]

-

I223V + S247N (H1N1pdm09): A novel combination of mutations recently detected that confers a 13-fold reduced susceptibility to this compound.[21]

| Mutation | NA Subtype(s) | Fold Increase in IC₅₀ (Approx.) | Molecular Consequence |

| H274Y | N1, N5 | >400-fold[18] | Steric clash, disrupts hydrophobic pocket for pentyloxy group.[14][19] |

| R292K | N2, N9 | High-level resistance[20] | Loss of key ionic/H-bond with carboxylate group.[20] |

| E119V | N2, B | Reduced inhibition[20] | Loss of H-bond with amino group.[20] |

| N294S | N1 | ~60-fold | Alters interaction with carboxylate group.[11] |

| I223V+S247N | H1N1pdm09 | ~13-fold[21] | Combination of mutations reduces susceptibility.[21] |

Methodologies for Studying this compound-Neuraminidase Interactions

Assessing the susceptibility of influenza isolates to this compound and characterizing the binding kinetics are crucial for surveillance and drug development.

Protocol: Fluorescence-Based Neuraminidase Inhibition (NI) Assay

This enzymatic assay is the most common method for determining the 50% inhibitory concentration (IC₅₀) of a neuraminidase inhibitor.[22] It relies on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Causality Behind Experimental Choices: The use of MUNANA provides a sensitive and quantitative readout; NA cleavage of the sialic acid moiety releases the fluorophore 4-methylumbelliferone (4-MU), whose fluorescence is directly proportional to enzyme activity.[22][23] The assay buffer contains MES to maintain a stable pH of 6.5, optimal for NA activity, and CaCl₂ as the enzyme requires calcium ions for stability.[23]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 2x stock of 66 mM MES, 8 mM CaCl₂, pH 6.5. Dilute to 1x for use.[22]

-

Inhibitor Stock: Prepare a 300 µM master stock of this compound carboxylate in 2x assay buffer. Store at -20°C.[22]

-

Substrate: Prepare a working solution of MUNANA in assay buffer. The final concentration in the well should be approximately 100 µM.

-

Stop Solution: Prepare 0.14 M NaOH in 83% ethanol.[23]

-

-

Virus Titration (NA Activity Assay):

-

Perform serial two-fold dilutions of the influenza virus stock in a black, flat-bottom 96-well plate.

-

Add MUNANA substrate to all wells and incubate at 37°C for 60 minutes, protected from light.[23]

-

Add stop solution to terminate the reaction.

-

Measure fluorescence using a microplate reader (Excitation: ~360 nm, Emission: ~450 nm).[23]

-

Determine the virus dilution that yields approximately 80% of the maximum fluorescent signal (within the linear range) for use in the inhibition assay.[22]

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound carboxylate in the 96-well plate. Include "virus control" (no inhibitor) and "blank" (no virus) wells.

-

Add the predetermined dilution of the virus to all wells except the blanks.

-

Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate at 37°C for 60 minutes, protected from light.[23]

-

Terminate the reaction by adding the stop solution.

-

Read the fluorescence as described above.

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control.

-

Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic regression to determine the IC₅₀ value.

-

Protocol Concept: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time data on binding kinetics (association rate, kₐ; dissociation rate, kₑ) and affinity (dissociation constant, Kₙ).[24]

Methodology Outline:

-

Chip Preparation: An NA inhibitor (e.g., zanamivir) is chemically immobilized onto the surface of an SPR sensor chip to act as a ligand.[25]

-

Binding Measurement: A solution containing purified NA protein (the analyte) is flowed over the chip surface. Binding of NA to the immobilized inhibitor causes a change in the refractive index at the surface, which is detected as a change in response units (RU).

-

Kinetic Analysis: By analyzing the rate of RU increase during the association phase and the rate of decrease during the dissociation phase (when buffer is flowed over), the rate constants (kₐ and kₑ) can be calculated. The equilibrium dissociation constant (Kₙ = kₑ/kₐ) is a direct measure of binding affinity.

-

Inhibition in Solution: To measure this compound's effect, the NA protein is pre-incubated with various concentrations of this compound before being flowed over the chip. This compound binding to NA in solution reduces the amount of free NA available to bind to the chip surface, resulting in a lower SPR signal. This allows for the determination of an IC₅₀ value.[25][26] This method is particularly powerful for directly comparing the binding affinities of wild-type and mutant NA proteins to inhibitors.[27]

Conclusion and Future Perspectives

This compound's success as an antiviral is a testament to the power of structure-based drug design. Its mechanism as a transition-state analog inhibitor of neuraminidase is well-characterized, from its initial design concept to the detailed molecular interactions within the enzyme's active site. However, the persistent emergence of resistance mutations, such as H274Y, underscores the adaptive capacity of the influenza virus and highlights the need for continuous surveillance and the development of next-generation antivirals.[19] Future drug design efforts may focus on developing inhibitors that are less susceptible to the effects of single-point mutations, perhaps by targeting other conserved regions of the enzyme or by designing molecules with greater conformational flexibility to accommodate active site changes. The detailed methodologies provided herein serve as a foundational toolkit for the researchers and scientists at the forefront of this ongoing challenge.

References

- 1. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]

- 5. droracle.ai [droracle.ai]

- 6. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Transition state analog - Wikipedia [en.wikipedia.org]

- 10. WO2009137916A1 - Processes and intermediates for the preparation of this compound and analogs thereof - Google Patents [patents.google.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. The elusive crystal structure of the neuraminidase inhibitor Tamiflu (this compound phosphate): molecular details of action - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. ks.uiuc.edu [ks.uiuc.edu]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Binding mechanism of this compound and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs | PLOS Computational Biology [journals.plos.org]

- 18. academic.oup.com [academic.oup.com]

- 19. Dynamic residue interaction network analysis of the this compound binding site of N1 neuraminidase and its H274Y mutation site conferring drug resistance in influenza A virus [PeerJ] [peerj.com]

- 20. journals.asm.org [journals.asm.org]

- 21. healio.com [healio.com]

- 22. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Development of a surface plasmon resonance assay to measure the binding affinity of wild-type influenza neuraminidase and its H274Y mutant to the antiviral drug zanamivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A surface plasmon resonance assay for measurement of neuraminidase inhibition, sensitivity of wild-type influenza neuraminidase and its H274Y mutant to the antiviral drugs zanamivir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A surface plasmon resonance assay for measurement of neuraminidase inhibition [phfscience.nz]

- 27. d.docksci.com [d.docksci.com]

The Genesis of a Pandemic Preparedness Pillar: A Technical Guide to the Discovery and Rational Drug Design of Oseltamivir

Abstract

Oseltamivir (marketed as Tamiflu®) stands as a landmark achievement in modern antiviral therapy and a paradigm of successful rational drug design. Its development fundamentally altered the therapeutic landscape for influenza, offering the first orally bioavailable neuraminidase inhibitor and becoming a critical tool in seasonal and pandemic influenza preparedness. This in-depth technical guide chronicles the journey of this compound's creation, from the foundational understanding of the influenza virus life cycle to the intricate, structure-guided chemical synthesis that brought this pivotal molecule from the laboratory to the clinic. We will dissect the scientific rationale behind the selection of neuraminidase as a therapeutic target, the iterative process of inhibitor design that led to this compound's specific molecular architecture, its mechanism of action at the atomic level, the evolution of its complex chemical synthesis, and the ongoing challenge of antiviral resistance. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core scientific principles and methodologies that underpinned the development of this essential medicine.

The Unmet Need and the Strategic Selection of Neuraminidase

Prior to the advent of neuraminidase inhibitors, the therapeutic arsenal against influenza was limited. The adamantane derivatives, amantadine and rimantadine, targeted the M2 proton channel of influenza A, but were ineffective against influenza B and faced rapidly emerging resistance. This created a significant unmet medical need for a broad-spectrum anti-influenza agent with a higher barrier to resistance.

The influenza virus relies on two key surface glycoproteins for its propagation: hemagglutinin (HA) and neuraminidase (NA).[1] While HA mediates viral entry into host cells, NA is crucial for the release of newly formed virions from the infected cell surface.[1][2] Specifically, NA cleaves terminal sialic acid residues from host cell surface glycoproteins and from the viral hemagglutinin itself, preventing the aggregation of new virions at the cell surface and facilitating their spread to uninfected cells.[1][3] The critical role of NA in the viral life cycle and the highly conserved nature of its active site across both influenza A and B strains made it an attractive target for antiviral drug development.[4][5]

The enzymatic action of neuraminidase involves the cleavage of a glycosidic bond, a process that proceeds through a well-defined transition state. The strategy, therefore, was to design a molecule that mimics this transition state, thereby binding to the neuraminidase active site with high affinity and selectivity, and competitively inhibiting its function.[6][7]

Rational Drug Design: From Sialic Acid to a Potent, Orally Bioavailable Inhibitor

The development of this compound is a classic example of structure-based drug design, a process that relies on the three-dimensional structure of the target protein to guide the design of potent and selective inhibitors.[2][8][9]

The Starting Point: Sialic Acid and Early Analogs

The natural substrate for neuraminidase is sialic acid (N-acetylneuraminic acid). Early research focused on creating analogs of sialic acid that could act as inhibitors. A key breakthrough was the synthesis of 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), a transition-state analog that showed inhibitory activity against neuraminidase.[10][11] Further modifications led to the development of zanamivir (Relenza®), a potent neuraminidase inhibitor. However, zanamivir's high polarity resulted in poor oral bioavailability, necessitating administration via inhalation.[12] This limitation spurred the search for an orally active neuraminidase inhibitor.

The Leap to a Carbocyclic Scaffold: The Genesis of this compound

Scientists at Gilead Sciences embarked on a rational drug design program to develop an orally bioavailable neuraminidase inhibitor.[8][13][14] A key innovation was the replacement of the dihydropyran ring of sialic acid analogs with a carbocyclic cyclohexene ring.[8] This modification aimed to increase the lipophilicity of the molecule, thereby improving its oral absorption.

The design process was iterative and heavily reliant on X-ray crystallography to visualize how different chemical modifications affected the binding of the inhibitor to the neuraminidase active site.[8][9] This allowed for the systematic optimization of the inhibitor's structure to maximize its interaction with key amino acid residues in the active site.

Structure-Activity Relationship (SAR) and the Emergence of GS 4071

The SAR studies focused on optimizing the substituents on the cyclohexene ring to enhance binding affinity. A crucial discovery was the introduction of a bulky hydrophobic side chain, the 3-pentyloxy group, which could occupy a hydrophobic pocket in the neuraminidase active site, significantly increasing the inhibitor's potency.[15] This led to the identification of GS 4071 (this compound carboxylate), the active metabolite of this compound, as a highly potent and selective neuraminidase inhibitor.[15]

The following diagram illustrates the logical progression from the natural substrate to the rationally designed inhibitor.

Caption: Logical progression of this compound's design.

The Prodrug Strategy: Achieving Oral Bioavailability

While GS 4071 was a potent inhibitor, its carboxylate group limited its oral absorption. To overcome this, a prodrug strategy was employed. The carboxylate group was esterified to form this compound phosphate (GS 4104), an ethyl ester prodrug.[1][12] After oral administration, this compound is readily absorbed and then rapidly converted by hepatic esterases into the active metabolite, this compound carboxylate.[1][12][16] This clever chemical modification was the final piece of the puzzle, resulting in the first orally active neuraminidase inhibitor.[17]

Mechanism of Action: Competitive Inhibition of Neuraminidase

This compound's therapeutic effect is derived from the competitive inhibition of the influenza neuraminidase enzyme by its active metabolite, this compound carboxylate.[2][12][17] this compound carboxylate is a transition-state analog of sialic acid, meaning it mimics the shape and charge distribution of the sialic acid molecule as it is being cleaved by the neuraminidase enzyme.[18] This allows it to bind with high affinity to the active site of the neuraminidase, effectively blocking the enzyme's access to its natural substrate.[1] By inhibiting neuraminidase activity, this compound prevents the release of new virus particles from infected cells, thereby halting the spread of the infection within the respiratory tract.[1][12]

The following diagram illustrates the interaction of this compound carboxylate with the key residues in the neuraminidase active site.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Shikimic acid as intermediary model for the production of drugs effective against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the structure-based design of neuraminidase inhibitors as antiinfluenza agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging drug design strategies in anti-influenza drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuraminidase - Wikipedia [en.wikipedia.org]

- 8. Discovery and development of GS 4104 (this compound): an orally active influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent progress in structure-based anti-influenza drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. researchgate.net [researchgate.net]

- 14. Discovery and development of this compound at Gilead Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and Development of GS 4104 (this compound) An Orally Active Influenza Neuraminidase Inhibitor - ProQuest [proquest.com]

- 16. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. This compound - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Oseltamivir's Inhibition of Viral Replication

An In-depth Analysis of the Molecular Mechanism of Neuraminidase Inhibition

Executive Summary

Oseltamivir is a cornerstone of antiviral therapy against influenza A and B viruses. Administered as an orally bioavailable prodrug, this compound phosphate, it undergoes rapid hepatic conversion to its active metabolite, this compound carboxylate.[1][2] The efficacy of this agent lies in its highly specific and potent inhibition of the viral neuraminidase (NA) enzyme. This compound carboxylate functions as a transition-state analog of sialic acid, the natural substrate for NA, binding to the enzyme's active site with high affinity and blocking its catalytic function.[3][4] By neutralizing NA, the drug prevents the cleavage of sialic acid residues on the surface of infected host cells, thereby trapping newly formed progeny virions and preventing their release and subsequent spread.[2][5] This guide provides a detailed examination of this mechanism, the experimental protocols used to validate its efficacy, and the molecular basis of viral resistance.

The Influenza Virus Life Cycle and the Critical Role of Neuraminidase

The influenza virus life cycle begins with the binding of the viral surface glycoprotein, hemagglutinin (HA), to sialic acid residues on host respiratory epithelial cells, facilitating viral entry.[6] Following replication within the host cell, new viral components are assembled and trafficked to the plasma membrane for budding.[5] At this final stage, the viral neuraminidase (NA) enzyme becomes critical.

1.1. Neuraminidase: The 'Molecular Scissors' for Viral Egress

Neuraminidase is a viral surface glycoprotein that functions as a sialidase, an enzyme that cleaves terminal sialic acid residues from glycoconjugates.[6][7] This enzymatic activity is indispensable for influenza replication, serving two primary functions:

-

Facilitating Viral Release: As new virions bud from the host cell, their HA proteins can bind to sialic acid on the same cell's surface, effectively tethering the virus. NA cleaves these sialic acid connections, releasing the progeny virions and allowing them to infect new cells.[7][8]

-

Preventing Viral Aggregation: NA also removes sialic acid from the glycoproteins of newly formed virions themselves. This prevents the viruses from clumping together, ensuring that individual, infectious particles are disseminated.[2][7]

Emerging evidence also suggests that NA plays a role in the early stages of infection by helping the virus penetrate the sialic acid-rich mucus of the respiratory tract to reach the underlying target cells.[6][9][10]

This compound's Core Mechanism: From Prodrug to Potent Inhibitor

This compound's success as an antiviral is rooted in its sophisticated biochemical design, which encompasses its metabolic activation and its precise targeting of the NA active site.

2.1. Bioactivation: The Prodrug Strategy

This compound is administered orally as this compound phosphate (marketed as Tamiflu®), an inactive ethyl ester prodrug.[1][2] This formulation enhances oral bioavailability, which is approximately 80%.[1][11] Upon absorption, it undergoes extensive first-pass metabolism in the liver, where human carboxylesterase 1 (hCE1) hydrolyzes the ester bond.[12][13] This reaction converts the prodrug into its active form, this compound carboxylate (OC), which is the molecule responsible for antiviral activity.[14][15]

Caption: Metabolic activation of the this compound prodrug.

2.2. A Transition-State Analog: The Key to High-Affinity Binding

The catalytic mechanism of neuraminidase involves the cleavage of a glycosidic bond, which proceeds through a high-energy transition state resembling an oxonium cation.[4] this compound carboxylate is ingeniously designed as a transition-state analog , a stable molecule that mimics this transient, high-energy intermediate.[3] Because enzymes have the highest affinity for the transition state of the reaction they catalyze, this compound carboxylate binds to the NA active site far more tightly than the natural substrate, sialic acid.[3]

This high-affinity binding results in potent, selective, and competitive inhibition of the enzyme. The inhibitor occupies the active site, physically blocking sialic acid from binding and preventing its cleavage. The binding is facilitated by a network of interactions with highly conserved amino acid residues within the catalytic site, including:

-

Salt bridges between the carboxylate group of the drug and the guanidinium groups of Arg292 and Arg371.[16]

-

Hydrogen bonds involving the drug's amino and acetyl groups with residues like Asp151 and Arg152.[16]

-

Hydrophobic interactions between the drug's pentyl group and side chains of residues such as Ala246.[16]

Caption: Competitive inhibition of neuraminidase by this compound.

Consequence of Inhibition: Halting Viral Propagation

By effectively disabling neuraminidase, this compound carboxylate disrupts the final and critical stage of the viral life cycle.

-

Viral Trapping: Newly synthesized virions successfully bud from the infected cell's membrane but remain tethered to it because their HA proteins are still bound to uncleaved sialic acid residues.[2][5]

-

Inhibition of Spread: Unable to detach, the progeny virions cannot travel to and infect neighboring healthy cells. This action effectively contains the infection, reduces the overall viral load, and limits the severity and duration of the illness.[2][17][18][19]

The entire process is a cascade where a molecular-level inhibition translates directly into a macroscopic therapeutic effect.

Caption: this compound's effect on the viral replication cycle.

Validating Efficacy: Key Experimental Protocols

The inhibitory activity of this compound is quantified using standardized in vitro assays that measure either direct enzymatic inhibition or the downstream effect on viral replication.

4.1. Neuraminidase Inhibition (NI) Assay

This biochemical assay directly measures the ability of a compound to inhibit NA enzymatic activity.

-

Methodology:

-

Incubation: A known quantity of influenza virus (as the source of NA) is pre-incubated with serial dilutions of this compound carboxylate.

-

Substrate Addition: A fluorogenic or chemiluminescent NA substrate (e.g., 4-methylumbelliferyl-N-acetylneuraminic acid, MUNANA) is added to the mixture.

-

Signal Detection: Active NA cleaves the substrate, releasing a fluorescent or luminescent signal that is measured over time using a plate reader.

-

Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the drug. The data are plotted to calculate the IC50 , the drug concentration required to inhibit 50% of the neuraminidase activity.[20]

-

4.2. Plaque Reduction Neutralization (PRNT) Assay

This cell-based assay provides a functional measure of how drug activity translates into the inhibition of viral propagation.

-

Methodology:

-

Cell Culture: A confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in culture plates.

-

Infection: Cells are infected with a standardized amount of influenza virus that has been pre-incubated with serial dilutions of this compound carboxylate.

-

Overlay: After an incubation period to allow viral entry, the liquid media is removed and replaced with a semi-solid overlay (e.g., agar or methylcellulose) containing the corresponding drug concentration. This overlay prevents released virions from spreading randomly through the liquid, localizing infection to neighboring cells and forming discrete "plaques."

-

Incubation & Staining: The plates are incubated for 2-3 days to allow plaques—zones of dead or dying cells—to form. The cells are then fixed and stained (e.g., with crystal violet), making the plaques visible to the naked eye.

-

Data Analysis: The number of plaques at each drug concentration is counted and compared to a no-drug control. The results are used to calculate the EC50 (Effective Concentration 50), the drug concentration required to reduce the number of plaques by 50%.[21]

-

| Parameter | Neuraminidase Inhibition (NI) Assay | Plaque Reduction Assay |

| Principle | Measures direct enzymatic inhibition | Measures inhibition of viral replication & spread |

| Endpoint | IC50 (50% Inhibitory Concentration) | EC50 (50% Effective Concentration) |

| System | Biochemical (cell-free) | Cell-based |

| Measures | Drug potency against the enzyme | Overall antiviral effect in a biological system |

The Challenge of this compound Resistance

The widespread use of this compound has led to the emergence of resistant influenza strains.[22] Resistance is primarily caused by specific amino acid substitutions within the neuraminidase gene that alter the drug's binding site.[23]

-

Mechanism of Resistance: These mutations typically reduce the binding affinity of this compound carboxylate to the active site without completely abolishing the enzyme's natural function of cleaving sialic acid. This allows the virus to replicate, albeit sometimes with reduced fitness, in the presence of the drug.[24]

-

Clinically Significant Mutations: Several key mutations have been identified that confer resistance. The clinical relevance of a mutation is determined by the degree to which it increases the IC50 value and whether the mutated virus remains viable enough to transmit.

| Mutation | NA Subtype(s) | Effect on this compound Susceptibility | Reference |

| H274Y (H275Y in N1) | N1 | High-level resistance (>100-fold increase in IC50) | [22][23] |

| R292K | N2, N9 | High-level resistance; often impairs viral fitness | [25] |

| E119V | N2 | Reduced inhibition | [25] |

| I223V + S247N | N1 (pdm09) | Mildly reduced susceptibility (~13-fold increase in IC50) | [26] |

Continuous global surveillance by organizations like the WHO and CDC is essential to monitor for the emergence and spread of these and other novel resistance mutations.[23][26]

Conclusion

This compound's role in inhibiting influenza virus replication is a textbook example of rational drug design. By leveraging a prodrug strategy for oral delivery and creating a transition-state analog that competitively inhibits the vital neuraminidase enzyme, this compound effectively halts the viral life cycle at its final stage. Its mechanism—preventing the release of progeny virions—directly limits the spread of infection within the host. While the emergence of resistance presents an ongoing challenge, a thorough understanding of this compound's molecular interactions and the assays used to measure its efficacy remains fundamental for researchers, scientists, and drug development professionals in the continuous effort to combat influenza.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Transition state analog - Wikipedia [en.wikipedia.org]

- 4. WO2009137916A1 - Processes and intermediates for the preparation of this compound and analogs thereof - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]

- 8. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Neuraminidase Is Important for the Initiation of Influenza Virus Infection in Human Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Anti-influenza prodrug this compound is activated by carboxylesterase human carboxylesterase 1, and the activation is inhibited by antiplatelet agent clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Carboxylate, the Active Metabolite of this compound Phosphate (Tamiflu), Detected in Sewage Discharge and River Water in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Binding mechanism of this compound and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. This compound inhibits influenza virus replication and transmission following ocular-only aerosol inoculation of ferrets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. stacks.cdc.gov [stacks.cdc.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. This compound resistance and the H274Y neuraminidase mutation in seasonal, pandemic and highly pathogenic influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A 3D‐RISM/RISM study of the this compound binding efficiency with the wild‐type and resistance‐associated mutant forms of the viral influenza B neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

- 26. healio.com [healio.com]

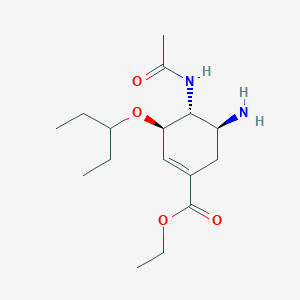

Stereochemistry and isomer importance in Oseltamivir synthesis

An In-Depth Technical Guide to the Stereochemistry and Isomer Importance in Oseltamivir Synthesis

Abstract

This compound, marketed as Tamiflu®, is a cornerstone of antiviral therapy against influenza A and B viruses. Its efficacy as a potent neuraminidase inhibitor is critically dependent on its precise three-dimensional architecture. The molecule possesses three contiguous stereocenters, giving rise to eight possible stereoisomers, yet only one—the (3R,4R,5S) isomer—exhibits the desired pharmacological activity. This guide provides a comprehensive analysis of the stereochemical intricacies of this compound and the synthetic strategies developed to achieve absolute stereocontrol. We will dissect the seminal industrial synthesis originating from shikimic acid and explore the innovative academic solutions that bypass this natural starting material. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind synthetic choices and the self-validating systems of protocols that define modern asymmetric synthesis.

The Stereochemical Imperative: Why (3R,4R,5S) is a Non-Negotiable Mandate

This compound's mechanism of action involves blocking the active site of the viral neuraminidase enzyme, which is essential for the release of new virions from infected host cells.[1][2] This binding is a highly specific, lock-and-key interaction dictated by the precise spatial arrangement of the inhibitor's functional groups.

The this compound molecule features three stereogenic centers at positions C3, C4, and C5 of the cyclohexene ring.[3][4] The clinically active isomer possesses the absolute configuration (3R,4R,5S).[1][5] This specific arrangement ensures that the C3-pentyloxy, C4-acetamido, and C5-amino groups are oriented correctly to fit within the neuraminidase active site, maximizing binding affinity.

Studies on other stereoisomers have confirmed the stringency of this requirement. While some isomers show significantly lower activity, one synthesized diastereoisomer, the (3S,4R,5S)-isomer, displayed in vitro potency comparable to the active drug against a Tamiflu-sensitive strain, though most other isomers are far less effective.[1][2][6][7] This underscores the absolute necessity for synthetic routes that can produce the (3R,4R,5S) isomer with near-perfect enantiomeric and diastereomeric purity.

Figure 1: Structure of this compound with highlighted stereocenters (3R, 4R, 5S).

Synthetic Strategies: The Pursuit of Stereochemical Perfection

The challenge of synthesizing a single, pure stereoisomer from a possible eight has spurred significant innovation in asymmetric synthesis. The strategies can be broadly categorized into two main approaches: chiral pool synthesis and de novo asymmetric synthesis.

The Chiral Pool Approach: The Roche Industrial Synthesis

The original and commercially practiced synthesis developed by Gilead Sciences and Roche exemplifies the chiral pool strategy.[3] This approach utilizes a readily available, enantiomerically pure natural product, (-)-shikimic acid, as the starting material. The inherent stereochemistry of shikimic acid is preserved and transferred through a sequence of reactions to establish the correct stereocenters in the final this compound molecule.

The reliance on shikimic acid, primarily extracted from Chinese star anise, created supply chain vulnerabilities, particularly during pandemic threats, driving the search for alternative routes.[8][9] Furthermore, the industrial process involves potentially hazardous intermediates, such as azides, which are used to install the amino groups.[3][10]

Caption: Simplified workflow of the Roche synthesis from shikimic acid.

This step is crucial for introducing the C5-amino group precursor with the correct stereochemistry.

-

Dissolution: Dissolve the shikimic acid-derived epoxide intermediate in a suitable solvent system, such as ethanol/water.

-

Reagent Preparation: In a separate vessel, prepare a solution of sodium azide (NaN₃) and a mild acid catalyst like ammonium chloride (NH₄Cl) in water.

-

Reaction: Add the aqueous azide solution to the epoxide solution. Heat the mixture to reflux (approximately 80-90 °C).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting epoxide is fully consumed.

-

Workup: After cooling the reaction to room temperature, remove the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the azido-alcohol intermediate.[11]

Causality: The use of azide allows for a reliable S(_N)2-type ring-opening of the epoxide. The regioselectivity is controlled by the reaction conditions, and the stereochemistry is inverted at the center of attack, predictably forming the required stereoconfiguration for the C5-amino group precursor.

De Novo Asymmetric Syntheses: Liberating Production from Shikimic Acid

To circumvent the limitations of the Roche process, leading academic groups developed numerous de novo syntheses starting from simple, achiral precursors. These routes rely on powerful catalytic asymmetric reactions to set the key stereocenters.

E.J. Corey's group developed a landmark synthesis that begins with an enantioselective Diels-Alder reaction between butadiene and a trifluoroethyl acrylate derivative.[3][8][12] This reaction, catalyzed by a chiral oxazaborolidine (CBS catalyst), establishes the initial stereochemistry of the cyclohexene ring with high enantioselectivity.

Caption: Key transformations in the E.J. Corey synthesis of this compound.

Subsequent steps involve an iodolactamization to install the C4 and C5 functionalities, followed by the formation and regioselective opening of an aziridine to introduce the C5-amino and C3-pentyloxy groups.[12][13]

The synthesis developed by Barry Trost's group employs a palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) as the key stereochemistry-defining step.[14][15] This powerful transformation desymmetrizes a racemic lactone using a chiral palladium catalyst and a nitrogen nucleophile (TMS-phthalimide). This single step efficiently installs the C4-amino group precursor and sets the absolute stereochemistry for the entire synthesis with high yield and enantiomeric excess.[14][16]

-

Catalyst Preparation: In an inert atmosphere (e.g., under argon), charge a reaction vessel with the palladium precursor [Pd(C₃H₅)Cl]₂ and the chiral Trost ligand.

-

Activation: Add a suitable solvent like tetrahydrofuran (THF) and stir to form the active chiral palladium catalyst complex.

-

Reaction Setup: Add the racemic lactone starting material to the catalyst solution.

-

Nucleophile Addition: Add the nitrogen nucleophile, TMS-phthalimide.

-

In-situ Esterification: After the initial reaction, add acidic ethanol (e.g., containing TsOH) and heat to reflux. This converts the intermediate TMS-carboxylate into the desired ethyl ester.[15][16]

-

Purification: Upon completion, perform an aqueous workup followed by column chromatography to isolate the enantiomerically enriched product.

Causality: The chiral ligand creates a chiral environment around the palladium center. This directs the incoming nucleophile to attack one of the two enantiotopic ends of the π-allyl palladium intermediate formed from the lactone, resulting in a highly enantioselective ring-opening.

Masakatsu Shibasaki's group pioneered routes featuring the catalytic asymmetric ring-opening of a meso-aziridine with TMS-azide.[3][8][9] This key step, facilitated by a chiral catalyst system, effectively desymmetrizes the starting material to produce a chiral azide intermediate, which serves as a precursor to the two amino groups at C4 and C5.[17]

Comparative Analysis of Key Synthetic Routes

The diverse strategies for this compound synthesis highlight a trade-off between starting material availability, reaction efficiency, and operational safety.

| Synthetic Route | Starting Material(s) | Key Stereochemical Step | Typical Overall Yield | Advantages | Disadvantages |

| Roche Industrial | (-)-Shikimic Acid | Chiral Pool | 17-22%[3] | Scalable, well-established process. | Reliance on natural source, use of potentially explosive azides.[3][8] |

| Corey Synthesis | Butadiene, Acrylic Acid | Asymmetric Diels-Alder | ~30%[12] | Azide-free, uses inexpensive starting materials.[12] | Requires cryogenic temperatures for some steps. |

| Trost Synthesis | Racemic Lactone | Pd-catalyzed AAA | ~30%[14] | Very short and efficient, high atom economy in the key step. | Requires specialized chiral ligand and catalyst system. |

| Shibasaki Synthesis | Meso-aziridine | Asymmetric Ring Opening | ~13% (3rd Gen)[8] | Novel catalytic approach to desymmetrization. | Multi-step synthesis, earlier generations had low yields.[8] |

Conclusion

The synthesis of this compound is a modern classic in pharmaceutical process chemistry, where the biological necessity for a single stereoisomer has driven the development of elegant and powerful synthetic solutions. While the industrial Roche process effectively leverages the chiral pool of shikimic acid, its inherent limitations have catalyzed the creation of a diverse portfolio of de novo asymmetric syntheses. The work of Corey, Trost, Shibasaki, and others not only provides viable alternative pathways to this critical drug but also serves as a testament to the predictive power and practical utility of modern asymmetric catalysis. For the drug development professional, the story of this compound is a crucial case study in managing supply chain risk through synthetic innovation and highlights that in stereoselective synthesis, achieving absolute control is not merely an academic exercise but a mandate for therapeutic efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Stereoisomers of this compound – synthesis, in silico prediction and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound total synthesis - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. CN103833570B - Synthesis method of this compound - Google Patents [patents.google.com]

- 6. Stereoisomers of this compound – synthesis, in silico prediction and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Stereoisomers of this compound - synthesis, in silico prediction and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 9. Total Synthesis of this compound phosphate (Tamiflu) by Shibasaki [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. synarchive.com [synarchive.com]

- 14. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Total Synthesis of this compound phosphate (Tamiflu) by Trost [organic-chemistry.org]

- 16. synarchive.com [synarchive.com]

- 17. synarchive.com [synarchive.com]

Pharmacokinetics and oral bioavailability of Oseltamivir

An In-Depth Technical Guide to the Pharmacokinetics and Oral Bioavailability of Oseltamivir

Authored by a Senior Application Scientist

Foreword: this compound, marketed as Tamiflu®, stands as a cornerstone in the management and prophylaxis of influenza A and B virus infections. Its efficacy is intrinsically linked to its journey through the human body—a process governed by the principles of pharmacokinetics. This guide provides a comprehensive examination of the absorption, distribution, metabolism, and excretion (ADME) of this compound, designed for researchers, scientists, and drug development professionals. We will dissect the causality behind its pharmacokinetic profile, from its administration as a prodrug to its action at the viral level, and explore the methodologies that enable its precise quantification in biological matrices.

Core Mechanism of Action: Intercepting Viral Egress

This compound's therapeutic effect is not exerted by the administered drug itself, but by its active metabolite, this compound carboxylate.[1][2] this compound is an ethyl ester prodrug, a molecular form designed to enhance oral bioavailability.[3] Following oral administration, it is the active this compound carboxylate that acts as a potent and selective competitive inhibitor of the influenza virus's neuraminidase enzyme.[4][5]

The neuraminidase enzyme is critical for the final stage of the viral life cycle.[1] It functions as a glycoside hydrolase, cleaving sialic acid residues from the surface of the infected host cell and from newly formed virions.[1][6] This action is essential for the release of progeny virus particles, preventing their aggregation at the cell surface and allowing them to infect new cells.[3] this compound carboxylate, being a structural analogue of sialic acid, binds with high affinity to the active site of the neuraminidase enzyme.[6] This binding competitively blocks the enzyme's activity, effectively trapping the new virions on the host cell surface, thereby halting the spread of the infection within the respiratory tract.[3][7]

Caption: Mechanism of Neuraminidase Inhibition by this compound Carboxylate.

A Pharmacokinetic Journey: The ADME Profile of this compound

The clinical utility of this compound is underpinned by a favorable pharmacokinetic profile, characterized by efficient absorption, rapid conversion to its active form, targeted distribution, and predictable elimination.

Absorption and Bioavailability

This compound is administered orally as the phosphate salt of its ethyl ester prodrug.[2][4] This formulation strategy is a classic example of medicinal chemistry designed to overcome poor oral absorption of the active, more polar carboxylate form.

-

High Oral Bioavailability: Following oral administration, this compound phosphate is readily absorbed from the gastrointestinal tract.[2][8] The absolute oral bioavailability of the active this compound carboxylate is approximately 80%, indicating highly efficient absorption and conversion.[4][6][9]

-

Prodrug Conversion: At least 75% of an oral dose reaches systemic circulation as this compound carboxylate.[3][8] Conversely, exposure to the inactive prodrug is minimal, accounting for less than 5% of the total circulating drug components.[3][4]

-

Food Effect: The co-administration of food does not significantly impact the bioavailability of this compound carboxylate.[8] While it may slightly reduce the peak plasma concentration (Cmax), the total exposure (AUC) remains largely unchanged, which enhances patient compliance and dosing flexibility.[8]

Distribution

Once in systemic circulation, this compound carboxylate distributes effectively to key sites of influenza infection.

-

Volume of Distribution: The steady-state volume of distribution (Vss) of this compound carboxylate is approximately 23 to 26 liters, suggesting distribution beyond the plasma volume into extracellular fluids and tissues.[4][6][8]

-

Plasma Protein Binding: A critical aspect of its distribution is its low affinity for plasma proteins. This compound carboxylate exhibits very low binding to human plasma proteins (approximately 3%).[6][8] The prodrug, this compound, shows moderate binding at 42%.[4][8] The low protein binding of the active metabolite is advantageous, as it means a higher fraction of the drug is free to distribute to tissues and exert its antiviral effect. It also significantly reduces the potential for displacement-based drug-drug interactions.[8]

Metabolism: The Activation Pathway

The conversion of this compound from an inactive prodrug to a pharmacologically active metabolite is a rapid and efficient process.

-

First-Pass Hydrolysis: this compound is extensively converted to this compound carboxylate via hydrolysis, primarily by carboxylesterase 1 (hCE1), which is located predominantly in the liver.[2][4][8] This first-pass metabolism is so effective that the prodrug has a very short half-life.[6]

-

No CYP450 Involvement: Crucially, neither this compound nor this compound carboxylate is a substrate for, or an inhibitor of, the cytochrome P450 (CYP450) enzyme system.[6][8] This is a significant safety feature, as it minimizes the risk of metabolic drug-drug interactions with co-administered medications that are metabolized by CYP pathways.

Caption: Metabolic Activation of this compound.

Excretion

The elimination of this compound and its active metabolite is predominantly a renal process.

-

Renal Clearance: this compound carboxylate is almost exclusively eliminated by the kidneys, with over 99% of the dose being excreted in the urine.[4][8] Renal clearance exceeds the glomerular filtration rate, indicating that its elimination is a combination of glomerular filtration and active tubular secretion via the anionic pathway.[2][4][8]

-

Elimination Half-Life: The differing half-lives of the prodrug and metabolite reflect their metabolic relationship. This compound has a short elimination half-life of 1 to 3 hours.[6][8] In contrast, the active this compound carboxylate has a much longer half-life of 6 to 10 hours, which supports a convenient twice-daily dosing regimen for treatment.[6][8][10]

-

Fecal Elimination: A minor fraction, less than 20% of an oral dose, is eliminated in the feces.[2][8]

Quantitative Pharmacokinetic Data

The predictability of this compound's behavior is evident in its key pharmacokinetic parameters, summarized below for healthy adults following a standard 75 mg oral dose.

| Parameter | This compound (Prodrug) | This compound Carboxylate (Active Metabolite) | Reference(s) |

| Oral Bioavailability | <5% (systemic exposure) | ~80% | [4][6][8] |

| Tmax (Time to Peak Conc.) | ~1-2 hours | ~3-4 hours | [2][9] |

| Elimination Half-life (t½) | 1–3 hours | 6–10 hours | [6][8][10] |

| Volume of Distribution (Vss) | Not typically reported | 23–26 L | [4][6][8] |

| Plasma Protein Binding | 42% | 3% | [4][6][8] |

| Primary Route of Elimination | Conversion to Metabolite (>90%) | Renal Excretion (>99%) | [2][8] |

Factors Influencing Pharmacokinetics and Dosing

While generally predictable, the pharmacokinetics of this compound can be significantly altered by certain physiological and external factors, necessitating careful consideration in specific patient populations.

-

Renal Impairment: As this compound carboxylate is cleared almost entirely by the kidneys, renal function is the most critical factor influencing its exposure.[4] In patients with impaired renal function, the clearance of the active metabolite decreases, leading to higher plasma concentrations and a longer half-life. Dose adjustments are therefore essential to prevent drug accumulation and potential toxicity.

-

Drug-Drug Interactions: The potential for clinically significant drug-drug interactions with this compound is low, primarily due to its lack of interaction with the CYP450 system and the low plasma protein binding of its active metabolite.[8][11] The most notable interaction is with probenecid , an agent that inhibits renal tubular secretion. Co-administration with probenecid can reduce the renal clearance of this compound carboxylate by about 50%, resulting in an approximate doubling of its plasma levels.[10][12]

-

Pediatric Population: Younger children clear both the prodrug and the active metabolite more rapidly than adults.[8] This necessitates weight-based dosing to achieve comparable therapeutic exposures.[13] Dosing regimens are well-established for children, including infants.[4][13]

-

Hepatic Impairment: Since the conversion of this compound to its active form occurs in the liver, the effect of hepatic impairment has been studied. No dose adjustments are required for patients with mild to moderate hepatic impairment.[4] However, the drug has not been studied in patients with severe hepatic impairment and is not recommended for this population.[4][14]

Experimental Protocol: Quantification in Human Plasma via LC-MS/MS

The robust characterization of this compound's pharmacokinetics relies on sensitive and specific bioanalytical methods. The gold standard for simultaneously quantifying this compound and this compound carboxylate in plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[15][16][17]

Objective: To accurately determine the concentration of this compound and this compound carboxylate in human plasma samples.

Methodology:

-

Sample Preparation (Solid Phase Extraction - SPE): The causality for this step is to isolate the analytes from complex plasma matrix components (proteins, salts, lipids) that can interfere with analysis and to concentrate the sample.

-

Add deuterated internal standards (this compound-d5 and this compound Carboxylate-d3) to all samples, calibrators, and quality controls. This is critical for correcting for variability during extraction and ionization.[18]

-

Pre-condition an SPE cartridge (e.g., DVB-LP or C18) with methanol followed by water/0.1% formic acid.[15][18]

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

-

Elute the analytes and internal standards with an appropriate organic solvent (e.g., acetonitrile or methanol-based mixture).[15]

-

Chromatographic Separation (LC): The purpose of chromatography is to separate the prodrug, the metabolite, and any remaining interfering compounds before they enter the mass spectrometer.

-

Column: A reverse-phase C18 column (e.g., 50-100 mm length, <5 µm particle size) is typically used.[15][19]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 10 mM ammonium formate or 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[15][19]

-

Flow Rate: Typically 0.5-1.0 mL/min.[18]

-

Run Time: Modern UPLC methods can achieve separation in as little as 2 minutes.[15][19]

-

-

Detection (Tandem Mass Spectrometry - MS/MS): This provides the high selectivity and sensitivity required for quantification at low ng/mL levels.

-

Ionization: Electrospray Ionization (ESI) in positive mode is used to generate protonated molecular ions [M+H]+.[17]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed. This involves selecting a specific precursor ion for each analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This two-stage filtering provides exceptional specificity.

-

Quantification: A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibrator samples. The concentrations in unknown samples are then calculated from this curve.

-

Caption: Experimental Workflow for LC-MS/MS Quantification of this compound.

Conclusion

This compound's pharmacokinetic profile is a case study in rational drug design. Its formulation as an orally available prodrug ensures efficient delivery, while its rapid and specific metabolic activation provides the active therapeutic agent. The resulting this compound carboxylate possesses key attributes for an effective antiviral: low protein binding for good tissue penetration, a half-life suitable for convenient dosing, and a primary renal elimination pathway that, while requiring dose adjustments in cases of impairment, minimizes complex metabolic interactions. The understanding of these intricate processes, validated by robust bioanalytical methodologies, is paramount for optimizing its use in diverse patient populations and ensuring its continued role in combating influenza.

References

- 1. nbinno.com [nbinno.com]

- 2. Pharmacokinetics of this compound: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Binding mechanism of this compound and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Assessing the this compound-induced resistance risk and implications for influenza infection control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. reference.medscape.com [reference.medscape.com]

- 11. Pharmacokinetics of this compound: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flu Antiviral Drug Interactions | CDC [archive.cdc.gov]

- 13. droracle.ai [droracle.ai]

- 14. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 15. Simultaneous quantification of prodrug this compound and its metabolite this compound carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simple and sensitive assay for quantification of this compound and its active metabolite this compound carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of this compound phosphate and its this compound carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Early Studies of Oseltamivir's Antiviral Activity

Abstract

Oseltamivir (marketed as Tamiflu®) represents a landmark achievement in rational, structure-based drug design, culminating in a first-in-class oral therapeutic for the treatment and prophylaxis of influenza A and B infections.[1][2] This technical guide provides an in-depth examination of the foundational preclinical research that established its antiviral activity. We will deconstruct the scientific rationale, experimental methodologies, and pivotal data from the seminal studies that defined its mechanism of action and validated its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic insights behind the discovery of this critical antiviral agent.

Introduction: Targeting the "Achilles' Heel" of Influenza

Prior to the late 1990s, the therapeutic arsenal against seasonal and pandemic influenza was severely limited. The influenza virus life cycle, a complex process of host cell invasion and replication, presented several potential targets. Two glycoproteins on the viral surface are critical: hemagglutinin (HA), which facilitates viral entry, and neuraminidase (NA), which is essential for the release of newly formed virus particles from an infected cell.[2]

The enzymatic function of neuraminidase—cleaving terminal sialic acid residues from host cell surface glycoproteins—was identified as a critical vulnerability.[2] Blocking this enzyme would effectively trap progeny virions on the cell surface, preventing their spread and halting the progression of the infection. This insight, championed by researchers like Mark von Itzstein, provided the strategic foundation for a new class of antiviral drugs: the neuraminidase inhibitors.[3][4]

The development of this compound by scientists at Gilead Sciences was a direct result of a structure-based drug design program that leveraged X-ray crystal structures of the NA active site.[2][5] This allowed for the rational design of molecules that could mimic the natural substrate, sialic acid, and bind to the enzyme's active site with high affinity and specificity.[2]

Rational Drug Design & Mechanism of Action

The journey to this compound began with the transition state of the NA-catalyzed cleavage of sialic acid. Researchers hypothesized that a molecule mimicking this high-energy state would act as a potent competitive inhibitor.[4]

From Sialic Acid to a Carbocyclic Core

Starting with the structure of sialic acid, medicinal chemists at Gilead methodically replaced and modified functional groups to enhance binding affinity and improve drug-like properties. A key innovation was the replacement of the dihydropyran ring of sialic acid analogs with a more stable carbocyclic cyclohexene ring. This led to a series of potent inhibitors, from which a lead compound, GS 4071 (this compound carboxylate), was identified.[5][6]

The Prodrug Strategy: Unlocking Oral Bioavailability

While this compound carboxylate was a potent NA inhibitor, it suffered from poor oral bioavailability. To overcome this, a prodrug strategy was employed. By converting the carboxylate group into an ethyl ester, researchers created this compound phosphate (GS 4104). This inactive prodrug is readily absorbed from the gastrointestinal tract and then rapidly converted by hepatic esterases in the liver to the active metabolite, this compound carboxylate.[7][8] This elegant solution resulted in an oral bioavailability of approximately 80%, a critical factor for a widely accessible influenza therapeutic.[7]

Mechanism of Inhibition

This compound carboxylate acts as a potent and selective competitive inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1][2] It binds tightly within the conserved catalytic site of the NA enzyme, preventing it from cleaving sialic acid residues on the host cell surface.[2] This action prevents the release of newly formed virions, thereby curtailing the spread of the infection within the respiratory tract.[8]

Caption: this compound's mechanism of action.

Preclinical Evaluation: In Vitro Antiviral Activity

The foundation of this compound's development rested on robust in vitro assays that quantified its ability to inhibit the neuraminidase enzyme and prevent viral replication in cell culture.

Neuraminidase Inhibition Assay